molecular formula C7H2F3N3O2 B1390532 3-Nitro-5-(trifluoromethyl)picolinonitrile CAS No. 866775-16-8

3-Nitro-5-(trifluoromethyl)picolinonitrile

Cat. No.: B1390532
CAS No.: 866775-16-8
M. Wt: 217.1 g/mol
InChI Key: UZSOJPPOSGGMMB-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H2F3N3O2 It is a derivative of picolinonitrile, characterized by the presence of a nitro group and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(trifluoromethyl)picolinonitrile typically involves the nitration of 5-(trifluoromethyl)picolinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and trifluoromethyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and methanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-5-(trifluoromethyl)picolinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these reactions are less common.

Scientific Research Applications

Medicinal Chemistry

3-Nitro-5-(trifluoromethyl)picolinonitrile has shown potential as an intermediate in the synthesis of bioactive compounds with various pharmacological activities:

  • Anticancer Activity : Compounds derived from this nitrile have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have demonstrated activity against specific cancer targets, such as VEGFR-2, through molecular docking studies .
  • Antimicrobial Properties : Research indicates that similar compounds exhibit antimicrobial and antifungal activities, making them candidates for developing new antibiotics .

Material Science

The compound's unique structural features allow it to be utilized in the development of advanced materials:

  • Polymer Synthesis : It serves as a building block in the creation of specialty polymers with enhanced thermal and chemical stability.
  • Fluorinated Materials : The trifluoromethyl group imparts unique properties to materials, enhancing their performance in various applications, including coatings and electronic devices.

Case Study 1: Anticancer Thiourea-Azetidine Hybrids

A recent study investigated the synthesis of thiourea-azetidine hybrids using this compound as a key intermediate. The resulting compounds exhibited significant antiproliferative activity against cancer cell lines, highlighting the potential of this compound in drug discovery .

Case Study 2: Development of Specialty Polymers

Research into the use of this compound in polymer chemistry revealed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for the design of new bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-5-(trifluoromethyl)pyridine: Similar structure but lacks the nitrile group.

    5-(Trifluoromethyl)picolinonitrile: Similar structure but lacks the nitro group.

    3-Amino-5-(trifluoromethyl)picolinonitrile: Reduction product of 3-Nitro-5-(trifluoromethyl)picolinonitrile.

Uniqueness

This compound is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical properties. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in scientific research.

Biological Activity

3-Nitro-5-(trifluoromethyl)picolinonitrile is a heterocyclic organic compound with the molecular formula C7_7H2_2F3_3N3_3O2_2 and a molecular weight of approximately 217.1 g/mol. This compound features both a nitro group and a trifluoromethyl group, which endow it with unique chemical properties and potential biological activities. Research into its biological activity has indicated possible applications in medicinal chemistry, particularly in antimicrobial, antifungal, and anticancer domains.

Chemical Structure and Properties

The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity. The nitro group may also play a role in modulating the reactivity of the compound towards biological targets. Below is a summary table of related compounds for comparative analysis:

Compound Name Molecular Formula Unique Features
This compoundC7_7H2_2F3_3N3_3O2_2Contains both nitro and trifluoromethyl groups
3-(Trifluoromethyl)picolinonitrileC7_7H4_4F3_3N2_2Lacks the nitro group, potentially less reactive
5-Amino-3-(trifluoromethyl)picolinonitrileC7_7H4_4F3_3N3_3Contains an amino group instead of a nitro group
5-Nitro-2-(trifluoromethyl)picolinonitrileC7_7H4_4F3_3N3_3ODifferent position of trifluoromethyl affecting reactivity
6-Chloro-3-(trifluoromethyl)picolinonitrileC7_7H4_4ClF3_3NContains chlorine, altering chemical behavior

Antimicrobial Properties

Compounds with similar structural features have been studied for their antimicrobial properties. For instance, the presence of the trifluoromethyl group can enhance the interaction with bacterial membranes, potentially leading to increased antibacterial activity. Specific studies on related compounds have demonstrated effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. It is hypothesized that the compound could interfere with specific cellular pathways involved in cancer cell proliferation. For example, similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell growth and survival .

Case Studies

  • Study on Antimicrobial Efficacy : In vitro studies have shown that derivatives of picolinonitriles exhibit significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The unique functional groups in these compounds enhance their ability to penetrate bacterial membranes.
  • Anticancer Research : A study investigating various trifluoromethylated compounds found that certain derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the modulation of apoptosis pathways through caspase activation .

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N3O2/c8-7(9,10)4-1-6(13(14)15)5(2-11)12-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSOJPPOSGGMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670192
Record name 3-Nitro-5-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866775-16-8
Record name 3-Nitro-5-(trifluoromethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866775-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-5-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-3-nitro-5-trifluoromethyl-pyridine (10.00 g, 36.87 mmol) was dissolved in toluene (250 ml) with stirring to give a pale yellow solution. Tetrabutylammonium bromide (11.90 g, 36.9 mmol) was added followed by copper(I) cyanide (9.92 g, 111 mmol) and the mixture was heated at reflux for 10 h. After cooling to RT, the reaction mixture was partitioned between water (750 ml) and EtOAc (750 ml). The organic fractions were combined, washed with water (2×250 ml) and brine (100 ml), dried (MgSO4) and concentrated in vacuo to afford the title product. 1H-NMR: [400 MHz, DMSO-d6 δH 9.55 (1H, m, ArH), 9.24 (1H, m, ArH)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
copper(I) cyanide
Quantity
9.92 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A microwave reaction vial was charged with 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (2 g, 8.83 mmol), NMP (4.41 ml) and CuCN (0.830 g, 9.27 mmol). The vial was sealed and the mixture was irradiated in the MW at 175° C. for 15 min. Upon cooling to RT, the reaction mixture was poured onto ice and EtOAc was added. The mixture was filtered through Celite, washing with EtOAc and a small amount of MeOH. The layers of the filtrate were separated, and the aqueous portion was extracted again with EtOAc. The combined organic portions were dried with sodium sulfate, filtered and concentrated. The crude material was purified by silica gel chromatography, using a gradient of 0-30% EtOAc in heptane to provide 3-nitro-5-(trifluoromethyl)picolinonitrile (645 mg, 2.97 mmol, 33.7% yield) as a yellow oil that solidified upon standing. LC/MS (ESI) m/z=218.1 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.41 mL
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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